molecular formula C11H13NO B12745585 7-(2-Aminopropyl)benzofuran CAS No. 286834-87-5

7-(2-Aminopropyl)benzofuran

Katalognummer: B12745585
CAS-Nummer: 286834-87-5
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: YVMDMFRZSDUZLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Aminopropyl)benzofuran is a chemical compound belonging to the benzofuran class Benzofurans are organic compounds containing a benzene ring fused to a furan ring

Vorbereitungsmethoden

The synthesis of 7-(2-Aminopropyl)benzofuran typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable.

Analyse Chemischer Reaktionen

7-(2-Aminopropyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 7-(2-Aminopropyl)benzofuran involves its interaction with specific molecular targets and pathways. It acts as an indirect monoamine agonist, interacting with monoamine transporters and receptors. This interaction leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

7-(2-Aminopropyl)benzofuran is similar to other benzofuran derivatives, such as:

These compounds share structural similarities but differ in their pharmacological profiles and potency. For example, 5-(2-Aminopropyl)benzofuran and 6-(2-Aminopropyl)benzofuran are known to have stimulant-like properties and interact with monoamine transporters . this compound may exhibit unique biological activities due to its specific structural configuration.

Eigenschaften

CAS-Nummer

286834-87-5

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

1-(1-benzofuran-7-yl)propan-2-amine

InChI

InChI=1S/C11H13NO/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10/h2-6,8H,7,12H2,1H3

InChI-Schlüssel

YVMDMFRZSDUZLK-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC2=C1OC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.